Gonadorelin acetate

Catalog No.
S529152
CAS No.
34973-08-5
M.F
C57H79N17O15
M. Wt
1242.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gonadorelin acetate

CAS Number

34973-08-5

Product Name

Gonadorelin acetate

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C57H79N17O15

Molecular Weight

1242.3 g/mol

InChI

InChI=1S/C55H75N17O13.C2H4O2/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;1-2(3)4/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H3,(H,3,4)/t36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1

InChI Key

NGCGMRBZPXEPOZ-HBBGHHHDSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

AY-24031; AY24031; AY 24031; GnRH; Dirigestran; Dirigestran Spofa; Gonadorelin Acetate; Cystorelin; Fertiline; Luprolite acetate; Lutrelef Lutrepulse.

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O

Description

The exact mass of the compound Gonadorelin acetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Understanding the Hypothalamic-Pituitary-Gonadal Axis (HPGA)

    The HPGA is a complex hormonal pathway that regulates fertility. Researchers can use Gonadorelin acetate to study the responsiveness of the pituitary gland to GnRH stimulation. This can provide insights into the diagnosis and treatment of various HPGA disorders that affect fertility [].

  • Assisted Reproductive Technologies (ART)

    Gonadorelin acetate plays a crucial role in various ART procedures. It can be used to stimulate ovulation in females undergoing in vitro fertilization (IVF) or to control gonadotropin release for better timing of egg retrieval. In males, it can be used to improve sperm production in some cases of infertility.

  • Animal Research

    Gonadorelin acetate is a valuable tool in animal research to study reproductive physiology and develop new treatments for infertility in animals. Researchers can use it to manipulate hormone levels in animals, allowing them to investigate the effects on various aspects of reproduction.

Gonadorelin acetate is a synthetic analogue of gonadotropin-releasing hormone, which is a decapeptide responsible for stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland. Its chemical formula is C57H81N17O16C_{57}H_{81}N_{17}O_{16} with a molecular weight of approximately 1260.38 g/mol. Gonadorelin acetate is utilized in various medical applications, particularly in reproductive health, by mimicking the natural hormone's action in regulating the reproductive axis in both males and females .

Gonadorelin acetate mimics the action of natural GnRH by binding to specific GnRH receptors on the pituitary gland cells. This binding triggers a signaling cascade that leads to the release of LH and FSH. LH stimulates ovulation in females and testosterone production in males, while FSH promotes egg and sperm development [].

Physical and Chemical Properties

  • Appearance: White to off-white crystalline powder.
  • Molecular Weight: 1228.4 Da [].
  • Solubility: Freely soluble in water.
  • Melting Point: Not reported.
  • Boiling Point: Not reported (peptides decompose before reaching boiling point).
  • Stability: Sensitive to light and moisture.

Gonadorelin acetate is generally well-tolerated; however, side effects like headache, nausea, and flushing can occur []. It should be used with caution in individuals with certain medical conditions, such as pituitary tumors.

Gonadorelin acetate undergoes hydrolysis in biological systems, resulting in the formation of inactive peptide fragments. Its short half-life, ranging from 2 to 10 minutes initially and extending to 10 to 40 minutes terminally, necessitates continuous administration via infusion pumps for therapeutic use . The compound's stability is significantly influenced by its storage conditions; it remains stable at 24 degrees Celsius with 50% relative humidity for at least 12 months .

The primary biological activity of gonadorelin acetate involves stimulating the secretion of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland. This action is crucial for regulating reproductive functions such as ovulation in females and spermatogenesis in males. The pulsatile release of gonadorelin is essential for maintaining normal reproductive function, as it influences the synthesis and release of these gonadotropic hormones .

Gonadorelin acetate is synthesized using solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acids into peptides, ensuring high purity and specific structural characteristics necessary for biological activity. The synthesis involves coupling protected amino acids on a solid support, followed by deprotection and cleavage to yield the final product .

Gonadorelin acetate has several clinical applications, including:

  • Infertility Treatment: It is used to stimulate ovarian function in women with hypothalamic amenorrhea or hypogonadotropic hypogonadism.
  • Diagnostic Use: Gonadorelin acetate can be employed in diagnostic tests to assess pituitary function.
  • Controlled Ovarian Stimulation: It plays a role in protocols for assisted reproductive technologies such as in vitro fertilization .

Research indicates that gonadorelin acetate interacts with specific receptors associated with gonadotropin-releasing hormone. These receptors mediate its action through G-protein coupled mechanisms, activating intracellular signaling pathways that lead to hormone secretion. Studies have also examined potential interactions with other hormonal therapies and their cumulative effects on reproductive health .

Gonadorelin acetate shares similarities with several compounds that also act on the gonadotropin-releasing hormone pathway. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
Gonadorelin HydrochlorideSynthetic analogueSimilar action but different salt form; used similarly
Luteinizing Hormone-Releasing HormoneEndogenous hormoneNaturally occurring; longer half-life compared to gonadorelin acetate
GonadoliberinSynthetic analogueUsed primarily in veterinary medicine
CystorelinSynthetic analogueSimilar applications but primarily for livestock
DirigestranSynthetic analogueDifferent mechanism of action; less common

Gonadorelin acetate's unique properties stem from its specific chemical structure and its ability to be administered continuously via infusion, which allows for precise control over hormonal stimulation compared to other compounds that may have longer half-lives or different routes of administration .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

17

Exact Mass

1241.59415488 g/mol

Monoisotopic Mass

1241.59415488 g/mol

Heavy Atom Count

89

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Gonadorelin diacetate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Li CX, Tang ST, Zhang Q. Changes in Bone Mineral Density and Metabolic Parameters after Pulsatile Gonadorelin Treatment in Young Men with Hypogonadotropic Hypogonadism. Int J Endocrinol. 2015;2015:324524. doi: 10.1155/2015/324524. Epub 2015 Aug 31. PubMed PMID: 26417369; PubMed Central PMCID: PMC4568382.
2: Akın O, Yavuz ST, Hacıhamdioğlu B, Sarı E, Gürsel O, Yeşilkaya E. Anaphylaxis to gonadorelin acetate in a girl with central precocious puberty. J Pediatr Endocrinol Metab. 2015 Nov 1;28(11-12):1387-9. doi: 10.1515/jpem-2015-0183. PubMed PMID: 26197466.
3: Poock SE, Lamberson WR, Lucy MC. Effect of different gonadorelin (GnRH) products used for the first or resynchronized timed artificial insemination on pregnancy rates in postpartum dairy cows. Theriogenology. 2015 Sep 1;84(4):504-8. doi: 10.1016/j.theriogenology.2015.04.002. Epub 2015 Apr 14. PubMed PMID: 25979657.
4: Picard-Hagen N, Lhermie G, Florentin S, Merle D, Frein P, Gayrard V. Effect of gonadorelin, lecirelin, and buserelin on LH surge, ovulation, and progesterone in cattle. Theriogenology. 2015 Jul 15;84(2):177-83. doi: 10.1016/j.theriogenology.2015.03.004. Epub 2015 Mar 14. PubMed PMID: 25890780.
5: Fu JF, Liang JF, Zhou XL, Prasad HC, Jin JH, Dong GP, Rose SR. Impact of BMI on gonadorelin-stimulated LH peak in premenarcheal girls with idiopathic central precocious puberty. Obesity (Silver Spring). 2015 Mar;23(3):637-43. doi: 10.1002/oby.21010. Epub 2015 Feb 3. PubMed PMID: 25645648.
6: Freick M, Weber O, Passarge O, Neubert T. [Use of gonadorelin[6-D-Phe] at day 0 or 12 after insemination to increase the conception rate in a large dairy herd in Saxony/Germany]. Tierarztl Prax Ausg G Grosstiere Nutztiere. 2014;42(6):331-42. doi: 10.15653/TPG-140315. Epub 2014 Nov 17. German. PubMed PMID: 25401927.
7: Shao WM, Bai WJ, Chen YM, Liu L, Wang YJ. [Micropump infusion of gonadorelin in the treatment of hypogonadotropic hypogonadism in patients with pituitary stalk interruption syndrome: cases analysis and literature review]. Beijing Da Xue Xue Bao. 2014 Aug 18;46(4):642-5. Review. Chinese. PubMed PMID: 25131486.
8: Janakiram NB, Mohammed A, Brewer M, Bryant T, Biddick L, Lightfoot S, Pathuri G, Gali H, Rao CV. Raloxifene and antiestrogenic gonadorelin inhibits intestinal tumorigenesis by modulating immune cells and decreasing stem-like cells. Cancer Prev Res (Phila). 2014 Mar;7(3):300-9. doi: 10.1158/1940-6207.CAPR-13-0345. Epub 2014 Jan 15. PubMed PMID: 24431404; PubMed Central PMCID: PMC3951612.
9: Shanehsazzadeh S, Lahooti A, Sadeghi HR, Jalilian AR. Estimation of human effective absorbed dose of 67Ga-cDTPA-gonadorelin based on biodistribution rat data. Nucl Med Commun. 2011 Jan;32(1):37-43. doi: 10.1097/MNM.0b013e328340b916. PubMed PMID: 21068688.
10: Souza AH, Cunha AP, Silva EP, Gümen A, Ayres H, Guenther JN, Wiltbank MC. Comparison of gonadorelin products in lactating dairy cows: efficacy based on induction of ovulation of an accessory follicle and circulating luteinizing hormone profiles. Theriogenology. 2009 Jul 15;72(2):271-9. doi: 10.1016/j.theriogenology.2009.02.016. Epub 2009 Apr 24. PubMed PMID: 19394072.
11: Hoogeveen J, Van der Veer E. Side effects of pharmacotherapy on bone with long-acting gonadorelin agonist triptorelin for paraphilia. J Sex Med. 2008 Mar;5(3):626-30. Epub 2007 Oct 30. PubMed PMID: 17971105.
12: Brüssow KP, Kanitz E, Tuchscherer A, Tosch P. Study of enteral versus parenteral application of the gonadotropin releasing hormone agonist Gonadorelin[6-D-Phe] (D-Phe6-LHRH) on LH secretion in Goettinger miniature pigs. J Reprod Dev. 2007 Jun;53(3):699-706. Epub 2007 Mar 14. PubMed PMID: 17380039.
13: Hoogeveen JH, van der Veer E. [Side effects of treatment with the long-acting gonadorelin agonist triptorelin in a case of paraphilia]. Tijdschr Psychiatr. 2007;49(2):111-5. Dutch. PubMed PMID: 17290340.
14: Bouchard P. [Gonadorelin antagonists: present and future ]. Rev Prat. 2005;Spec. No:25-7. Review. French. PubMed PMID: 15822867.
15: Jiang YJ, Liang L, Zhouliang ZC, Fu JF, Li Y, Hong F, Dong GP. [Simplified gonadorelin stimulation test in diagnosis of precocious puberty]. Zhejiang Da Xue Xue Bao Yi Xue Ban. 2004 Sep;33(5):452-5. Chinese. PubMed PMID: 15476332.
16: Rastegarnia A, Niasari-Naslaji A, Hovareshti P, Sarhaddi F, Safaei M. The effect of different doses of gonadorelin on ovarian follicle dynamics in river buffalo (Bubalus bubalis). Theriogenology. 2004 Oct 1;62(7):1283-91. PubMed PMID: 15325555.
17: Martínez M, Mapletoft RJ, Kastelic JP, Carruthers T. The effects of 3 gonadorelin products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle. Can Vet J. 2003 Feb;44(2):125-31. PubMed PMID: 12650040; PubMed Central PMCID: PMC340045.
18: Jin XH, Huang WQ. [Research progress in immune regulation of gonadorelin]. Sheng Li Ke Xue Jin Zhan. 2000 Apr;31(2):169-72. Review. Chinese. PubMed PMID: 12545741.
19: Sachyns'ka OV. [Nucleic acid and protein content in rat prostate during combined treatment with the gonadorelin agonist and an androgen receptor inhibitor]. Fiziol Zh. 2001;47(6):30-4. Ukrainian. PubMed PMID: 11962088.
20: Mahe V, Nartowski J, Montagnon F, Dumaine A, Glück N. Psychosis associated with gonadorelin agonist administration. Br J Psychiatry. 1999 Sep;175:290-1. PubMed PMID: 10645342.

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